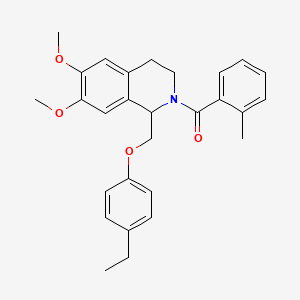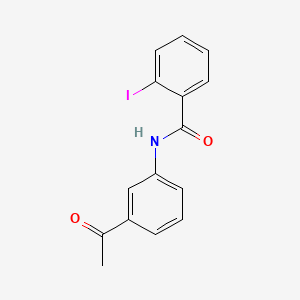![molecular formula C15H21N5O3 B2843617 3-butyl-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 927556-17-0](/img/structure/B2843617.png)
3-butyl-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Chemical Reactions Analysis
Imidazole compounds can participate in a variety of chemical reactions, thanks to their amphoteric nature . They can act as both acids and bases, making them versatile in chemical synthesis .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Aplicaciones Científicas De Investigación
Receptor Affinity and Pharmacological Potential
Researchers have synthesized a series of derivatives based on the imidazo[2,1-f]purine-2,4-dione nucleus to evaluate their affinity for serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. Compounds with a substituent at the 7-position showed significant receptor affinity, indicating potential as anxiolytic and antidepressant agents. Docking studies highlighted the importance of substitutions at specific positions for receptor selectivity, particularly towards 5-HT1A and 5-HT7 receptors (Zagórska et al., 2015).
Synthesis and Properties
A novel synthesis approach produced mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, analogs of the purine-2,8-dione, demonstrating unique chemical properties and reactivity. These studies contribute to the understanding of the compound's structural features and potential for further chemical modification (Coburn & Taylor, 1982).
Antidepressant and Anxiolytic-like Activity
A series of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione showed potent 5-HT(1A) receptor ligands. Preliminary pharmacological studies indicated that specific derivatives exhibit anxiolytic-like and antidepressant-like activity, comparable to established drugs like Diazepam and Imipramine, supporting their potential for treating affective disorders (Zagórska et al., 2009).
Molecular Design for Enhanced Receptor Activity
Further structure-activity relationship studies on imidazo[2,1-f]purinones as A(3) adenosine receptor antagonists have been conducted. Modifications at 1-, 3-, and 8-positions of the molecule aimed to improve potency and hydrophilicity, with computational docking and 3D-QSAR studies aiding in understanding the binding disposition of these compounds. This research offers insights into designing molecules with specific receptor activities, contributing to the development of targeted therapies (Baraldi et al., 2008).
Mecanismo De Acción
The mechanism of action of imidazole derivatives can vary greatly depending on their structure and the biological system they interact with . Without specific information on “3-butyl-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione”, it’s difficult to provide a detailed mechanism of action.
Direcciones Futuras
Propiedades
IUPAC Name |
2-butyl-6-(2-hydroxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3/c1-4-5-6-19-13(22)11-12(17(3)15(19)23)16-14-18(7-8-21)10(2)9-20(11)14/h9,21H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFZYERMRAVIQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C3N2C=C(N3CCO)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5,6-dichloropyridin-3-yl)formamido]-N-ethylpropanamide](/img/structure/B2843537.png)

![4-oxo-4-[2-(9H-purin-6-yl)hydrazinyl]butanoic acid](/img/structure/B2843541.png)





![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2843552.png)
![N-(3,4-dimethylphenyl)-3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2843553.png)
![5-[(E)-2-(dimethylamino)ethenyl]-3-[(4-methylphenyl)methylsulfanyl]-1,2-thiazole-4-carbonitrile](/img/structure/B2843554.png)
![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B2843555.png)
![Propyl 4-[7-(2-methylprop-2-enoxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2843556.png)
![Tert-butyl N-[3-amino-5-(trifluoromethyl)thiophen-2-yl]-N-methylcarbamate](/img/structure/B2843557.png)